molecular formula C19H15N7O B267955 8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Katalognummer B267955
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: HZNFZGCGCMDXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of azatricyclic compounds and is known for its unique structure and properties.

Wirkmechanismus

The mechanism of action of 8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have suggested that this compound may exert its effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. It may also interact with specific enzymes and receptors, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique structure and properties, which make it a valuable tool for studying various cellular processes. However, the low yield and purification challenges associated with this compound can make it challenging to work with. Additionally, the limited understanding of its mechanism of action can make it challenging to interpret results.

Zukünftige Richtungen

There are several future directions for research involving 8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its use as an anti-inflammatory agent and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for its use as an antibacterial and antifungal agent.

Synthesemethoden

The synthesis of 8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The most common method for synthesizing this compound is through a multistep reaction using various reagents and solvents. The process involves the formation of several intermediates, which are then converted into the final product. The yield of this compound is generally low, and the purification process is challenging due to the compound's high polarity and low solubility.

Wissenschaftliche Forschungsanwendungen

8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various scientific research fields. This compound has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in various animal models. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.

Eigenschaften

Molekularformel

C19H15N7O

Molekulargewicht

357.4 g/mol

IUPAC-Name

8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H15N7O/c1-11-7-9-13(10-8-11)17-14-15(12-5-3-2-4-6-12)21-22-18(27)16(14)20-19-23-24-25-26(17)19/h2-10,17,24-25H,1H3

InChI-Schlüssel

HZNFZGCGCMDXPX-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Kanonische SMILES

CC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.